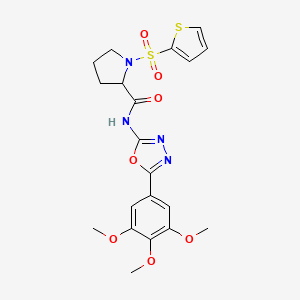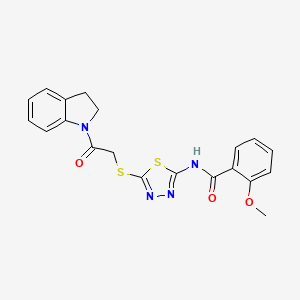 3-Chloro-5-(trifluorométhyl)-2-pyridinylamino]-2-pyrrolidinone CAS No. 339014-75-4"
>
3-Chloro-5-(trifluorométhyl)-2-pyridinylamino]-2-pyrrolidinone CAS No. 339014-75-4"
>
1-[3-Chloro-5-(trifluorométhyl)-2-pyridinylamino]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves several steps. For example, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of TFMP derivatives includes a pyridine ring with a trifluoromethyl group attached. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include nucleophilic substitution and Pd-catalyzed coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives depend on the specific compound. For example, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, a related compound, has a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate) .Applications De Recherche Scientifique
- 2,3-dichloro-5-(trifluorométhyl)pyridine (2,3,5-DCTF), un autre dérivé de TFMP, agit comme un intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures .
- Alpelisib, un médicament approuvé par la FDA, contient une fraction pyridine alkylée substituée par un trifluorométhyle. Il est utilisé en thérapie anticancéreuse, ciblant spécifiquement les PI3K (phosphoinositide 3-kinases) impliquées dans la prolifération cellulaire, l'apoptose, la motilité et le métabolisme du glucose .
- Les dérivés de TFMP présentent des propriétés physico-chimiques uniques dues à la combinaison de l'atome de fluor et de la fraction pyridine. Ces propriétés les rendent précieux dans les réactions en phase vapeur .
- La fonctionnalisation de la position 5 du TFMP peut être réalisée par lithiation suivie d'un piégeage avec divers électrophiles .
- Les dérivés de TFMP, tels que le 2,5-CTF, servent d'intermédiaires clés pour la synthèse d'autres composés, y compris le fluazifop .
Agrochimie
Produits pharmaceutiques
Réactions en phase vapeur
Fonctionnalisation
Intermédiaires chimiques
Essais cliniques
Orientations Futures
TFMP derivatives have potential applications in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c1-17(18-4-2-3-9(18)19)10-8(12)5-7(6-16-10)11(13,14)15/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPDSUGCQWCKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
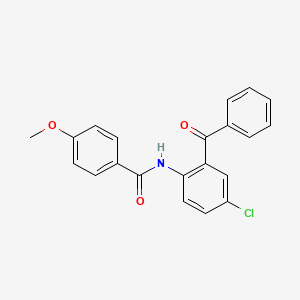
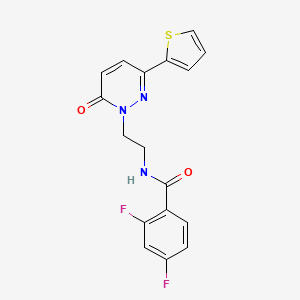
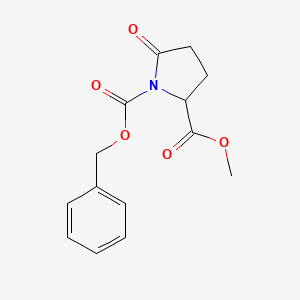
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)
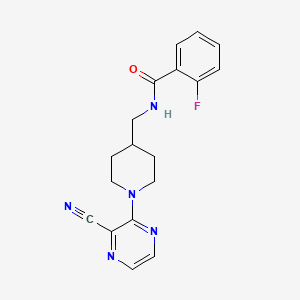

![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)


